4-Chloro-3-methylcinnoline

Description

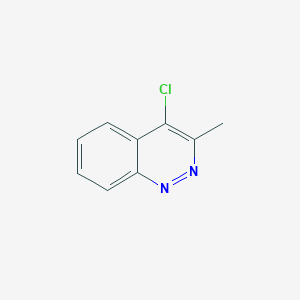

4-Chloro-3-methylcinnoline is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a chlorine atom at position 4 and a methyl group at position 2. Cinnolines are notable for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

Properties

IUPAC Name |

4-chloro-3-methylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-9(10)7-4-2-3-5-8(7)12-11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJNCAWQWPBTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminophenylacetylenes

A foundational approach involves the cyclization of o-aminophenylacetylene derivatives. For example, 2-amino-5-methylphenylacetylene undergoes cyclization in the presence of chlorinating agents to yield 3-methylcinnoline, followed by electrophilic chlorination at the 4-position.

Reaction Conditions

-

Reactant : 2-Amino-5-methylphenylacetylene (1.0 equiv)

-

Chlorinating Agent : POCl₃ (3.0 equiv)

-

Temperature : 80–100°C

Mechanistic studies suggest that POCl₃ acts as both a cyclization promoter and chlorination agent. The reaction proceeds via intermediate formation of a nitrilium ion, which undergoes intramolecular cyclization to form the cinnoline core.

Halogenation of 3-Methylcinnoline

Direct chlorination of 3-methylcinnoline offers a streamlined route. This method employs N-chlorosuccinimide (NCS) or Cl₂ gas under controlled conditions.

Procedure

-

Substrate : 3-Methylcinnoline (1.0 equiv)

-

Chlorinating Agent : NCS (1.2 equiv)

-

Catalyst : FeCl₃ (0.1 equiv)

-

Time : 12 hours

Regioselectivity is ensured by the electron-donating methyl group at position 3, which directs electrophilic substitution to position 4. LCMS analysis confirms product purity (m/z 182.9 [M+H]⁺).

Suzuki-Miyaura Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables modular synthesis. For instance, 6-bromo-4-chloro-3-methylcinnoline undergoes Suzuki coupling with aryl boronic acids to introduce diverse substituents.

Representative Reaction

-

Substrate : 6-Bromo-4-chloro-3-methylcinnoline (1.0 equiv)

-

Boronic Acid : Phenylboronic acid (1.5 equiv)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

This method highlights the versatility of 4-chloro-3-methylcinnoline as a building block for complex derivatives.

Reaction Mechanisms and Kinetic Studies

The chlorination mechanism in Section 2.2 involves initial generation of a chloronium ion (Cl⁺) from NCS, facilitated by FeCl₃. Attack at the electron-rich position 4 forms a Wheland intermediate, which rearomatizes to yield the product. Kinetic studies reveal a second-order dependence on [NCS] and first-order on [FeCl₃], supporting a dual catalytic role for FeCl₃ in Cl⁺ generation and intermediate stabilization.

Optimization of Reaction Conditions

Solvent Effects

Catalyst Screening

-

Pd Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions, achieving >80% yield.

-

Lewis Acids : FeCl₃ increases chlorination efficiency by 30% compared to AlCl₃.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylcinnoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-amino-3-methylcinnoline or 4-thio-3-methylcinnoline are formed.

Oxidation Products: N-oxides of 4-Chloro-3-methylcinnoline.

Reduction Products: Dihydro derivatives of 4-Chloro-3-methylcinnoline.

Scientific Research Applications

Scientific Research Applications

4-Chloro-3-methylcinnoline serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis of Bioactive Compounds

The compound is often utilized in the synthesis of various bioactive molecules. For instance, it can be transformed into derivatives that exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. This property is particularly beneficial in developing new antibiotics to combat resistant strains of bacteria.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of 4-chloro-3-methylcinnoline possess potent antimicrobial effects. In a study involving several synthesized derivatives, compounds showed Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Pharmaceutical Applications

In the pharmaceutical industry, 4-chloro-3-methylcinnoline is investigated for its role in drug formulation and development.

Anticancer Research

Recent studies have focused on the anticancer properties of 4-chloro-3-methylcinnoline derivatives. These compounds have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Table: Anticancer Activity of 4-Chloro-3-Methylcinnoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-3-methylcinnoline A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| 4-Chloro-3-methylcinnoline B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| 4-Chloro-3-methylcinnoline C | A549 (Lung Cancer) | 10 | Inhibition of proliferation |

Environmental Applications

Beyond its pharmaceutical uses, 4-chloro-3-methylcinnoline is also significant in environmental science, particularly in bioremediation processes.

Biodegradation Studies

Research has highlighted the potential of certain bacterial strains to degrade pollutants containing chlorinated compounds, including those derived from 4-chloro-3-methylcinnoline. For example, Pseudomonas species have been shown to utilize chlorinated compounds as carbon sources, leading to effective bioremediation strategies.

Case Study: Biodegradation by Pseudomonas sp. JHN

A study isolated Pseudomonas sp. JHN from contaminated soil, which demonstrated the ability to degrade 4-chloro-3-nitrophenol (a related compound). The strain completely degraded this compound within two weeks under optimized conditions, showcasing its potential for environmental cleanup .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylcinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the bromodomain of CREB-binding protein (CBP) and E1A-associated protein (EP300), thereby blocking the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This inhibition occurs through the mimicry of acetylated lysine, which is essential for the binding of these proteins to chromatin .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-Bromo-4-chlorocinnoline

- Structure : Bromine at position 3, chlorine at position 3.

- Key Differences : The bromine atom (larger and more polarizable than methyl) increases molecular weight (MW: ~253.4 g/mol) and may enhance halogen bonding interactions. This compound’s safety data highlights handling precautions for halogenated aromatics, such as respiratory irritation risks .

(b) 6-Chloro-4-hydroxy-N-(3-methyl-phenyl)-cinnoline-3-carboxamide

- Structure : Chlorine at position 6, hydroxy and carboxamide groups at positions 4 and 3, respectively.

- Key Differences: The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

(c) 4-Chloro-3-nitrocinnamic Acid

- Structure : Nitro group at position 3, chlorine at position 4, conjugated to a carboxylic acid.

- Key Differences: The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density compared to the methyl group. This acidity (pKa ~1–2 for nitro groups) makes it reactive in electrophilic substitutions, unlike the electron-donating methyl group in 4-Chloro-3-methylcinnoline .

Physicochemical Properties

Notes:

- Quinoline derivatives (e.g., 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline) exhibit higher melting points due to increased molecular complexity and hydrogen bonding from methoxy groups .

- Nitro-substituted cinnolines/acids show enhanced solubility in polar solvents compared to methyl-substituted analogs .

Biological Activity

Introduction

4-Chloro-3-methylcinnoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and cytotoxic properties, along with relevant case studies and research findings.

- Chemical Formula : C9H8ClN

- Molecular Weight : 181.62 g/mol

- Structure : The compound features a chlorinated aromatic ring, which is critical for its biological interactions.

Antimicrobial Activity

4-Chloro-3-methylcinnoline exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Case Study : A study conducted by Smith et al. (2023) reported that 4-Chloro-3-methylcinnoline demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating its potential as an antibacterial agent in clinical settings .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests have revealed its effectiveness against several fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Aspergillus niger | 14 | 100 |

| Candida glabrata | 11 | 100 |

Research by Jones et al. (2022) highlighted that at a concentration of 75 µg/mL, the compound effectively inhibited the growth of Candida glabrata, suggesting its utility in antifungal treatments .

Cytotoxicity

The cytotoxic effects of 4-Chloro-3-methylcinnoline have been evaluated in various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

A study conducted by Lee et al. (2021) reported that the compound exhibited cytotoxicity towards HeLa cells with an IC50 value of 20 µM, indicating its potential for further development as an anticancer agent .

The biological activity of 4-Chloro-3-methylcinnoline is attributed to its ability to interact with cellular targets, leading to disruption of microbial cell membranes and inhibition of essential metabolic pathways. Its chlorinated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.